Loracarbef-d5 is a deuterated derivative of Loracarbef, a synthetic antibiotic belonging to the carbacephem class. The molecular formula for Loracarbef-d5 is , and it has a molecular weight of approximately 354.8 g/mol. This compound is characterized by the substitution of hydrogen atoms with deuterium, enhancing its stability and facilitating various analytical applications, particularly in pharmacokinetic studies and metabolic research. Loracarbef-d5 is structurally similar to cefaclor but features a methylene group replacing the sulfur atom in the dihydrothiazine ring, contributing to its unique properties and stability in solution .
Common reagents and conditions for these reactions include:
Loracarbef-d5 exhibits biological activity similar to that of its parent compound, Loracarbef. It functions primarily by inhibiting penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. By binding to these proteins, Loracarbef-d5 disrupts the cross-linking of peptidoglycan chains, ultimately leading to bacterial cell lysis. This mechanism positions it alongside other beta-lactam antibiotics in terms of efficacy against a broad spectrum of gram-positive and gram-negative bacteria .
The synthesis of Loracarbef-d5 involves incorporating deuterium atoms into the Loracarbef molecule through various methods:
Industrial production typically follows similar principles as Loracarbef synthesis but includes additional steps for deuterium incorporation through microbial fermentation and chemical modification processes .
Loracarbef-d5 has several significant applications in scientific research:
Research involving Loracarbef-d5 often focuses on its interactions with biological molecules and other drugs. Its unique isotopic labeling allows for precise tracking during interaction studies, helping to elucidate mechanisms of action and potential synergies or antagonisms with other therapeutic agents. Such studies are critical for understanding drug-drug interactions and optimizing therapeutic regimens .
Loracarbef-d5 shares structural similarities with several compounds within the beta-lactam antibiotic class. Notable comparisons include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Cefaclor | Cephalosporin antibiotic with a sulfur atom | Greater susceptibility to hydrolysis |
| Loracarbef | Carbacephem antibiotic without deuteration | More stable than cefaclor |
| Ceftazidime | Third-generation cephalosporin | Broader spectrum against gram-negative bacteria |
| Ampicillin | Amino penicillin with a beta-lactam structure | Effective against both gram-positive and some gram-negative bacteria |
| Piperacillin | Extended-spectrum penicillin | Enhanced activity against Pseudomonas aeruginosa |
The uniqueness of Loracarbef-d5 lies in its deuterated structure, which enhances its stability and provides valuable insights during pharmacokinetic investigations that are not achievable with non-deuterated analogs .
The synthesis of deuterium-labeled compounds, particularly loracarbef-d5, requires sophisticated methodological approaches that ensure precise isotopic incorporation while maintaining the structural integrity of the parent carbacephem antibiotic [1] [2]. Deuterium incorporation strategies for beta-lactam antibiotics like loracarbef-d5 have evolved significantly, drawing from advances in stable isotope labeling technologies developed for pharmaceutical applications [13] [15].
The development of deuterated pharmaceuticals has gained substantial momentum in recent years, with the global deuterium-labeled compounds market valued at approximately three hundred million United States dollars in 2023 and projected to reach around six hundred million United States dollars by 2033 [17]. This growth reflects the increasing recognition of deuterium's unique properties in enhancing drug metabolic stability and reducing side effects compared to conventional counterparts [14].
Hydrogen-deuterium exchange protocols represent one of the primary methodologies for incorporating deuterium into loracarbef structures [8] [10]. These protocols exploit the reversible nature of hydrogen-deuterium exchange reactions under controlled conditions to achieve selective deuteration at specific molecular positions [10].
The fundamental mechanism of hydrogen-deuterium exchange involves the replacement of labile hydrogen atoms with deuterium atoms through contact with deuterated solvents or reagents [8] [19]. For loracarbef-d5, this process typically occurs at the carbacephem ring system and side chain positions that exhibit sufficient acidity or exchange potential [21] [24].
Table 1: Hydrogen-Deuterium Exchange Conditions for Beta-Lactam Antibiotics
| Parameter | Optimal Range | Effect on Deuteration |
|---|---|---|
| Temperature | 25-65°C | Higher temperatures increase exchange rates [8] |
| pH | 7.0-8.5 | Neutral to slightly basic conditions favor exchange [21] |
| Deuterium Oxide Concentration | 90-99.9% | Higher concentrations improve deuterium incorporation [21] |
| Reaction Time | 2-72 hours | Extended times enhance deuteration completeness [8] |
| Catalyst Concentration | 0.1-1.0 mol% | Potassium carbonate shows optimal activity [7] |
The hydrogen-deuterium exchange methodology has demonstrated remarkable efficiency in achieving high levels of deuterium incorporation, with studies reporting greater than ninety-five percent deuterium incorporation for aldehyde compounds using N-heterocyclic carbenes as catalysts [10]. Similar principles can be applied to loracarbef-d5 synthesis, where the carbacephem core structure provides multiple sites for deuterium exchange [1] [2].
Recent advances in hydrogen-deuterium exchange protocols have focused on developing mild reaction conditions that preserve the sensitive beta-lactam ring structure while achieving selective deuteration [7] [10]. These protocols typically employ deuterium oxide as the primary deuterium source, combined with appropriate base catalysts such as potassium carbonate in acetonitrile-deuterium oxide mixtures [7].
Deuterated reagent-based synthesis represents an alternative approach to hydrogen-deuterium exchange, involving the use of pre-deuterated starting materials and reagents in the construction of the loracarbef-d5 molecule [13] [46]. This methodology offers greater control over deuterium placement and can achieve higher isotopic purity than exchange-based methods [15] [18].
The synthetic route for loracarbef-d5 using deuterated reagents typically begins with deuterated precursors that are incorporated during the carbacephem ring formation or side chain attachment steps [28] [29]. This approach requires careful selection of deuterated building blocks that maintain their isotopic integrity throughout the synthetic sequence [46] [48].
Table 2: Deuterated Reagents for Loracarbef-d5 Synthesis
| Reagent Type | Deuterium Content | Application Stage | Isotopic Retention |
|---|---|---|---|
| Deuterated Amines | 98-99.5% | Side chain formation | 95-98% [42] |
| Deuterated Acids | 99.0-99.9% | Acylation reactions | 96-99% [15] |
| Deuterated Solvents | 99.8-99.9% | Reaction medium | 98-99% [25] |
| Deuterated Bases | 98-99% | Deprotonation steps | 94-97% [7] |
The deuterated reagent-based approach offers several advantages for loracarbef-d5 synthesis, including predictable deuterium placement patterns and reduced risk of unwanted hydrogen-deuterium scrambling during synthesis [37] [46]. However, this methodology requires access to specialized deuterated starting materials, which can significantly increase production costs [35].
Recent developments in deuterated building block synthesis have expanded the availability of suitable precursors for loracarbef-d5 production [48]. Commercial suppliers now offer over fifty deuterium-containing building blocks on a gram scale, facilitating the development of efficient synthetic routes [48].
The transition from laboratory-scale synthesis to industrial-scale production of loracarbef-d5 presents numerous technical and economic challenges that must be addressed to ensure viable commercial manufacturing [14] [35]. These challenges encompass issues related to raw material availability, process scalability, quality control, and cost management [17] [35].
One of the primary challenges in industrial-scale deuterated pharmaceutical production is the limited availability and high cost of deuterated starting materials [35]. Heavy water, while relatively inexpensive and easily available as a source of highly pure deuterium, requires specialized handling and processing equipment for large-scale operations [35]. The synthesis of deuterated compounds often involves reactions with low selectivity and yield, which become particularly problematic when scaled to industrial levels [35].
Table 3: Industrial-Scale Production Parameters for Deuterated Pharmaceuticals
| Parameter | Laboratory Scale | Industrial Scale | Scaling Factor |
|---|---|---|---|
| Batch Size | 1-100 g | 10-1000 kg | 100-10,000x |
| Deuterium Source Cost | $50-200/kg | $30-150/kg | Cost reduction with volume [14] |
| Isotopic Purity | 95-99% | 98-99.5% | Higher purity requirements [15] |
| Processing Time | 24-72 hours | 48-120 hours | Extended due to quality control [17] |
| Yield Efficiency | 60-85% | 70-90% | Optimization for scale [35] |
The economic viability of deuterated pharmaceuticals depends critically on achieving cost-effective production at industrial scale [14]. Major pharmaceutical manufacturers estimate that deuteration of less than ten percent of all medications approved by the Food and Drug Administration would be considered economically viable [35]. The increased production costs for deuterated materials, typically one to five percent higher than conventional drugs, must be balanced against dose reduction benefits of ten to seventy percent [35].
Quality control requirements for industrial-scale loracarbef-d5 production are significantly more stringent than for laboratory preparations [42]. The isotopic purity of the final product must meet pharmaceutical standards, typically requiring greater than ninety-eight percent deuterium incorporation at specified positions [15] [18]. This necessitates the implementation of sophisticated analytical methods throughout the production process to monitor and control isotopic composition [40] [42].
Process optimization for industrial-scale deuterated drug production requires careful consideration of reaction conditions, equipment design, and environmental factors [37]. Harsh and less environmentally friendly reaction conditions, while potentially acceptable for laboratory synthesis, become significant concerns for large-scale manufacturing [35]. The development of greener synthetic routes that maintain high deuterium incorporation efficiency represents an ongoing challenge for the pharmaceutical industry [37].
The analytical validation of isotopic purity in loracarbef-d5 requires sophisticated instrumentation and methodologies capable of accurately determining deuterium incorporation levels and distribution patterns [15] [18]. This validation process is essential for ensuring pharmaceutical quality standards and regulatory compliance [40] [42].
Modern analytical approaches for deuterated pharmaceutical characterization rely primarily on high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy techniques [15] [18]. These methods provide complementary information about isotopic composition, structural integrity, and purity levels necessary for comprehensive quality assessment [40].
High-resolution mass spectrometry has emerged as the gold standard for isotopic purity determination in deuterated pharmaceuticals, offering exceptional sensitivity and accuracy for distinguishing hydrogen-deuterium isotopolog ions [18] [40]. The technique provides rapid, highly sensitive analysis with very low sample consumption, even below nanogram levels, making it ideal for quality control applications [18].
Table 4: High-Resolution Mass Spectrometry Parameters for Loracarbef-d5 Analysis
| Parameter | Specification | Performance Characteristic |
|---|---|---|
| Mass Resolution | >50,000 FWHM | Isotopolog separation capability [40] |
| Mass Accuracy | <2 ppm | Reliable isotopic assignment [18] |
| Detection Limit | <1 ng/mL | High sensitivity analysis [40] |
| Dynamic Range | 4-5 orders of magnitude | Quantitative isotopic analysis [15] |
| Analysis Time | 5-15 minutes | Rapid screening capability [18] |
The high-resolution mass spectrometry methodology for loracarbef-d5 analysis involves electrospray ionization coupled with time-of-flight or Orbitrap mass analyzers [18] [40]. This approach enables the accurate measurement of isotopic enrichment by distinguishing between different deuterium isotopolog species based on their precise mass differences [15] [18].
Recent advances in high-resolution mass spectrometry methodology have focused on developing robust liquid chromatography-mass spectrometry methods for routine quality control applications [42]. These methods demonstrate excellent reproducibility and can be successfully transferred from development laboratories to commercial quality control facilities [42].
Deuterium nuclear magnetic resonance spectroscopy provides essential complementary information to mass spectrometry for comprehensive characterization of loracarbef-d5 isotopic composition [20] [23]. This technique offers unique advantages for determining deuterium positional distribution and verifying the effectiveness of deuteration processes [24] [27].
Table 5: Deuterium NMR Spectroscopic Parameters
| Parameter | Characteristic | Application to Loracarbef-d5 |
|---|---|---|
| Chemical Shift Range | 0-12 ppm | Similar to proton NMR [20] |
| Spectral Resolution | Broad natural linewidth | Reduced resolution vs. ¹H NMR [20] |
| Sensitivity | Medium (when enriched) | Requires deuterium enrichment [23] |
| Spin Quantum Number | I = 1 | Quadrupolar nucleus effects [20] |
| Natural Abundance | 0.016% | Enrichment necessary for detection [20] |
Deuterium nuclear magnetic resonance spectroscopy of loracarbef-d5 enables direct observation of deuterium atoms at specific molecular positions, providing structural verification and quantitative isotopic analysis [21] [24]. The technique is particularly valuable for confirming deuteration at labile positions such as amide groups and determining the effectiveness of synthetic deuteration procedures [27].
The deuterium nuclear magnetic resonance methodology involves recording spectra in non-exchangeable deuterated solvents to preserve isotopic integrity during analysis [27]. Natural abundance dimethyl sulfoxide or neat sample conditions are typically employed to prevent unwanted hydrogen-deuterium exchange during spectroscopic measurement [27].
Advanced deuterium nuclear magnetic resonance applications include monitoring hydrogen-deuterium exchange reactions in real-time and studying protein-ligand interactions in biological systems [21] [26]. These capabilities make deuterium nuclear magnetic resonance an essential tool for both synthetic method development and mechanistic studies of deuterated pharmaceuticals [22] [26].
Loracarbef-d5 represents a deuterated analog of the carbacephem antibiotic loracarbef, characterized by the incorporation of five deuterium atoms into its molecular structure [1]. The compound exhibits a molecular formula of C₁₆H₁₁D₅ClN₃O₄ with a molecular weight of 354.8 g/mol, representing an increase of 5.03 g/mol compared to the parent compound due to deuterium substitution [1].
The thermodynamic parameters of Loracarbef-d5 remain largely uncharacterized in current literature. However, comparative analysis with the parent compound loracarbef provides valuable insights into expected properties. The non-deuterated loracarbef exhibits a boiling point of 662.2°C at 760 mmHg and a density of 1.52 g/cm³ [2]. The deuterium isotope effect typically results in minimal changes to boiling points, with increases of 1-4°C commonly observed for deuterated compounds [3]. Based on these established isotope effects, Loracarbef-d5 would be expected to demonstrate a boiling point approximately 2-3°C higher than the parent compound.
Density measurements for Loracarbef-d5 would predictably show an increase relative to loracarbef, consistent with the higher atomic mass of deuterium compared to hydrogen. The vapor pressure of the parent compound is extremely low at 1.95×10⁻¹⁸ mmHg at 25°C [2], indicating negligible volatility under standard conditions. Deuterium substitution would further reduce vapor pressure due to stronger intermolecular forces associated with deuterium-containing bonds.
| Property | Loracarbef | Expected Loracarbef-d5 | Reference |
|---|---|---|---|
| Boiling Point (°C) | 662.2 at 760 mmHg | ~665°C at 760 mmHg | [2] [3] |
| Density (g/cm³) | 1.52 | 1.53-1.54 | [2] |
| Vapor Pressure (mmHg) | 1.95×10⁻¹⁸ | <1.95×10⁻¹⁸ | [2] |
The pH-solubility profile of Loracarbef-d5 can be extrapolated from extensive studies on the parent compound loracarbef and related carbacephems. Loracarbef monohydrate exhibits a characteristic U-shaped pH-solubility curve typical of zwitterionic cephalosporins [4]. The compound demonstrates moderate water solubility of approximately 10 mg/mL, with enhanced solubility under both acidic and basic conditions due to ionization of functional groups [4].
The pH-stability relationship for loracarbef reveals maximum stability at the isoelectric point, with degradation rates increasing significantly under both acidic and basic conditions [4]. Studies demonstrate that loracarbef exhibits exceptional stability compared to other β-lactam antibiotics, being 130-150 times more stable than cefaclor and 10-12 times more stable than cephalexin in pH 7.4 phosphate buffer [4]. This enhanced stability is attributed to the replacement of sulfur with carbon in the six-membered ring, characteristic of carbacephem antibiotics.
For Loracarbef-d5, deuterium substitution would be expected to provide additional kinetic stabilization due to the kinetic isotope effect. Deuterium-carbon bonds exhibit approximately 6-10 fold lower cleavage rates compared to hydrogen-carbon bonds, potentially extending the compound's stability across various pH conditions . This stabilization would be particularly pronounced for degradation pathways involving C-H bond cleavage.
| pH Range | Solubility Behavior | Stability Characteristics | Reference |
|---|---|---|---|
| 1.0-3.0 | Increased (protonation) | Reduced stability | [4] |
| 4.0-6.0 | Minimal (isoelectric) | Maximum stability | [4] |
| 7.0-9.0 | Moderate | Good stability | [4] |
| >9.0 | Increased (deprotonation) | Reduced stability | [4] |
The hydrolytic degradation of Loracarbef-d5 follows established pathways characteristic of carbacephem antibiotics, with modifications due to deuterium incorporation. Comprehensive studies on loracarbef degradation under moderately acidic conditions (pH 2.7-4.3) have identified ten distinct degradation compounds with well-characterized formation pathways [6].
The primary hydrolytic pathway involves nucleophilic attack on the β-lactam ring carbonyl carbon, leading to ring opening and subsequent structural rearrangements [6]. Five of the identified degradation products arise from initial β-lactam ring hydrolysis followed by structural changes in the six-membered heterocyclic ring [6]. The hydrolysis mechanism proceeds through formation of a tetrahedral intermediate, followed by C-N bond cleavage and protonation of the resulting anionic intermediate [7] [8].
Under acidic conditions, the degradation pathway exhibits complexity with multiple competing reactions. Four degradation compounds result from intermolecular reactions forming dimeric structures with peptide linkages [6]. Additionally, oxidation of the primary amine group yields hydroxylamine derivatives [6]. The formation of these products demonstrates the susceptibility of the compound to various chemical transformations under stress conditions.
The kinetic isotope effect associated with deuterium substitution would be expected to significantly reduce hydrolysis rates for pathways involving deuterium-containing bonds. Studies on deuterated pharmaceuticals typically show 2-10 fold reductions in degradation rates compared to non-deuterated analogs . For Loracarbef-d5, this effect would primarily manifest in pathways involving C-H bond cleavage at deuterated positions.
| Degradation Pathway | Number of Products | pH Dependence | Mechanism | Reference |
|---|---|---|---|---|
| β-lactam ring hydrolysis | 5 compounds | Acidic (2.7-4.3) | Nucleophilic attack | [6] |
| Intermolecular dimerization | 4 compounds | Acidic (2.7-4.3) | Peptide formation | [6] |
| Amine oxidation | 1 compound | Oxidative conditions | Hydroxylation | [6] |
Oxidative degradation represents a significant pathway for β-lactam antibiotic transformation, with multiple mechanisms characterized for compounds structurally related to Loracarbef-d5. Advanced oxidation processes involving sulfate radicals (SO₄- ⁻), peroxymonosulfate (PMS), and ferrate(VI) have been extensively studied for β-lactam degradation [9] [10] [11].
Peroxymonosulfate oxidation of β-lactam antibiotics proceeds through a non-radical mechanism involving direct two-electron transfer [11]. The thioether sulfur represents the primary reaction site, particularly on six-membered rings characteristic of carbacephems [11]. Product analysis reveals formation of stereoisomeric sulfoxides as the major oxidation products [11] [12]. The reaction kinetics follow second-order behavior with rate constants varying based on structural features.
Ferrate(VI) oxidation demonstrates appreciable reactivity toward β-lactam compounds with second-order rate constants ranging from 110-770 M⁻¹s⁻¹ at pH 7 [10]. The oxidation mechanism targets thioether, amine, and phenol functional groups, with sequential oxidation of thioether groups to sulfoxides and ultimately sulfones [10]. The stereochemistry of oxidation products indicates formation of both R- and S-sulfoxide isomers.
Advanced oxidation processes utilizing UV/H₂O₂ and UV/persulfate systems effectively degrade β-lactam antibiotics through multiple pathways [13]. Primary transformation mechanisms include hydroxylation at aromatic rings (+16 Da), hydrolysis at the β-lactam ring (+18 Da), and decarboxylation reactions (-44 Da) [13]. These processes demonstrate the susceptibility of β-lactam structures to oxidative stress under environmental conditions.
For Loracarbef-d5, deuterium substitution would provide protection against oxidative pathways involving C-H bond cleavage due to the kinetic isotope effect. However, oxidation at sulfur, nitrogen, and aromatic carbon centers would proceed at rates similar to the parent compound, as these pathways do not directly involve deuterium-containing bonds.
| Oxidant System | Rate Constant | Primary Targets | Major Products | Reference |
|---|---|---|---|---|
| Peroxymonosulfate | Species-dependent | Thioether sulfur | Sulfoxides | [11] [12] |
| Ferrate(VI) | 110-770 M⁻¹s⁻¹ | Thioether, amine, phenol | Sulfoxides → sulfones | [10] |
| UV/H₂O₂ | UV-dependent | β-lactam ring, aromatics | Hydroxylated products | [13] |
| Sulfate radicals | Radical-mediated | Multiple sites | Various oxidized forms | [9] [14] |